
Propanamide, N,N'-1,7-heptanediylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N,N’-1,7-heptanediylbis- is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol It is a bis-amide derivative, meaning it contains two amide groups connected by a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-1,7-heptanediylbis- typically involves the reaction of heptanediamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Heptanediamine+2Propanoyl Chloride→Propanamide, N,N’-1,7-heptanediylbis-+2HCl
Industrial Production Methods
In an industrial setting, the production of Propanamide, N,N’-1,7-heptanediylbis- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N,N’-1,7-heptanediylbis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanamide, N,N’-1,7-heptanediylbis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propanamide, N,N’-1,7-heptanediylbis- exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The heptane chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler amide with a single amide group.
Hexanediamide: Contains two amide groups connected by a hexane chain.
Octanediamide: Contains two amide groups connected by an octane chain.
Eigenschaften
CAS-Nummer |
62578-03-4 |
|---|---|
Molekularformel |
C13H26N2O2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
N-[7-(propanoylamino)heptyl]propanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-12(16)14-10-8-6-5-7-9-11-15-13(17)4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
YECUDVZKZHYPFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCCCCCCCNC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
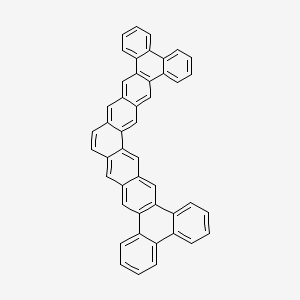
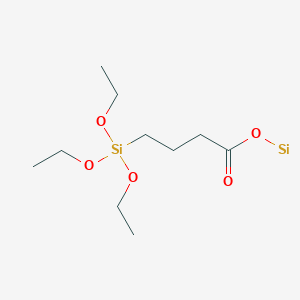
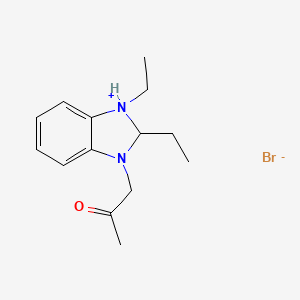
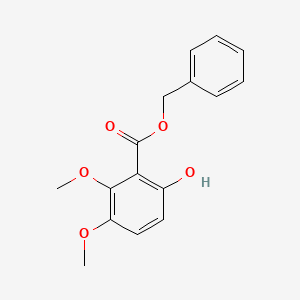

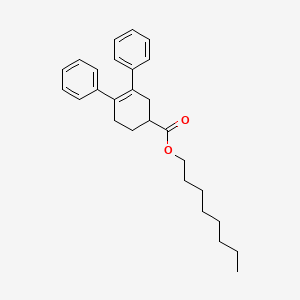


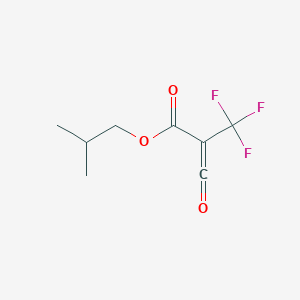
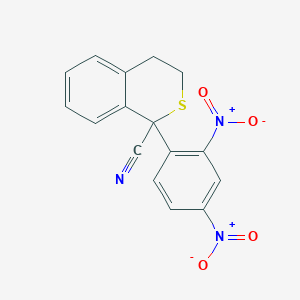
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
